
3-(4-Hydroxy-3-methoxyphenyl)propyltetracosanoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Hydroxy-3-methoxyphenyl)propyl tetracosanoate is an organic compound with the molecular formula C34H60O4 and a molecular weight of 532.84 g/mol It is characterized by the presence of a hydroxy-methoxyphenyl group attached to a propyl chain, which is further esterified with tetracosanoic acid
Wissenschaftliche Forschungsanwendungen
3-(4-Hydroxy-3-methoxyphenyl)propyl tetracosanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-3-methoxyphenyl)propyl tetracosanoate typically involves the esterification of 3-(4-Hydroxy-3-methoxyphenyl)propionic acid with tetracosanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-(4-Hydroxy-3-methoxyphenyl)propyl tetracosanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Hydroxy-3-methoxyphenyl)propyl tetracosanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of 3-(4-Hydroxy-3-methoxyphenyl)propionic acid.
Reduction: Formation of 3-(4-Hydroxy-3-methoxyphenyl)propanol.
Substitution: Formation of various substituted phenylpropyl derivatives.
Wirkmechanismus
The mechanism of action of 3-(4-Hydroxy-3-methoxyphenyl)propyl tetracosanoate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its biological activity by modulating oxidative stress and inflammation pathways. The compound may also interact with enzymes and receptors involved in these processes, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Similar structure but lacks the tetracosanoate ester group.
4-Hydroxy-3-methoxyphenylacetone: Contains a similar phenyl group but differs in the side chain structure
Uniqueness
3-(4-Hydroxy-3-methoxyphenyl)propyl tetracosanoate is unique due to its long tetracosanoate ester chain, which imparts distinct physicochemical properties and potential biological activities compared to its analogs .
Eigenschaften
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)propyl tetracosanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H60O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-34(36)38-29-24-25-31-27-28-32(35)33(30-31)37-2/h27-28,30,35H,3-26,29H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWIQQFHUCCRRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCC1=CC(=C(C=C1)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H60O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60702033 |
Source


|
| Record name | 3-(4-Hydroxy-3-methoxyphenyl)propyl tetracosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60702033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98770-70-8 |
Source


|
| Record name | 3-(4-Hydroxy-3-methoxyphenyl)propyl tetracosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60702033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
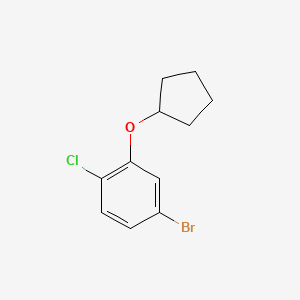

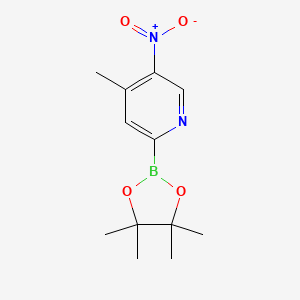
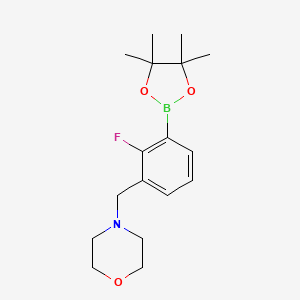
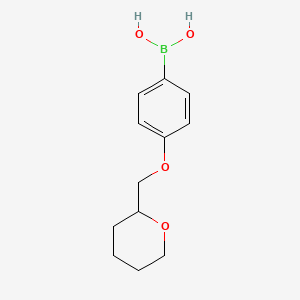

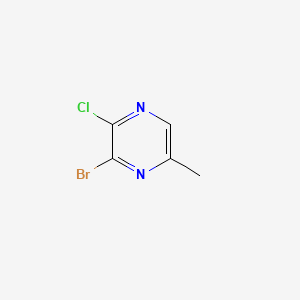
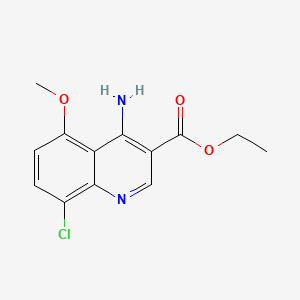
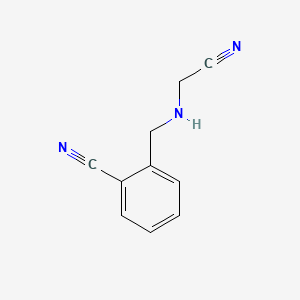
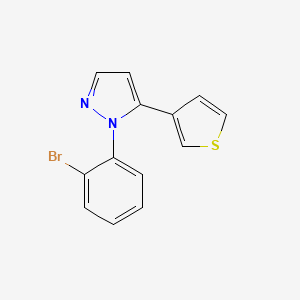
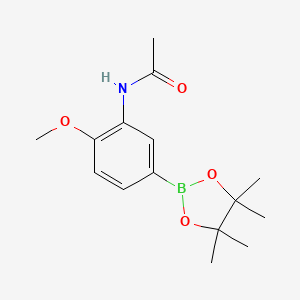
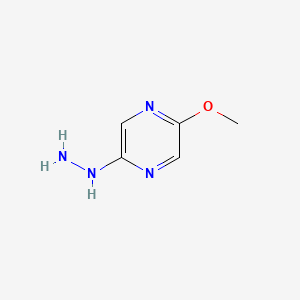
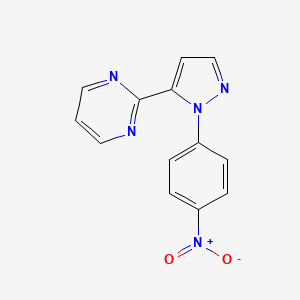
![2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid](/img/structure/B582590.png)
